4-Ethylpyrimidin-5-amine

Physicochemical Properties Drug Design Scaffold Optimization

4-Ethylpyrimidin-5-amine (CAS 156817-94-6) is a functionalized aminopyrimidine building block with a molecular weight of 123.16 g/mol and the molecular formula C6H9N3. It is characterized by a primary aromatic amine at the 5-position and an ethyl substituent at the 4-position of the pyrimidine ring.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 156817-94-6
Cat. No. B115739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpyrimidin-5-amine
CAS156817-94-6
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCCC1=NC=NC=C1N
InChIInChI=1S/C6H9N3/c1-2-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3
InChIKeyAWGWWGMPWQUJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpyrimidin-5-amine (CAS 156817-94-6): Technical Overview and Procurement Baseline


4-Ethylpyrimidin-5-amine (CAS 156817-94-6) is a functionalized aminopyrimidine building block with a molecular weight of 123.16 g/mol and the molecular formula C6H9N3 [1]. It is characterized by a primary aromatic amine at the 5-position and an ethyl substituent at the 4-position of the pyrimidine ring. This structural motif is relevant in medicinal chemistry as a scaffold for kinase inhibitor design and as a synthetic intermediate, notably for 7-deazapurine scaffolds . As a research chemical, it is primarily sourced for its role as a versatile heterocyclic amine with a high commercial purity specification of 98%, which is standard for advanced synthetic intermediates in this class .

Procurement Risk: Why 4-Ethylpyrimidin-5-amine Cannot Be Interchanged with Common Analogs


Substituting 4-Ethylpyrimidin-5-amine with other 5-aminopyrimidines, such as the unsubstituted 5-aminopyrimidine (CAS 591-55-9) or 4-methylpyrimidin-5-amine (CAS 3438-61-7), introduces quantifiable changes in lipophilicity and molecular recognition that can derail a synthetic or biological workflow. The compound's computed XLogP3 value of 0.4 [1] represents a significant shift from the more hydrophilic 4-methyl analog (XLogP3 -0.1) [2]. This difference in calculated partition coefficient alters solubility profiles and membrane permeability potential, directly impacting reaction yields in organic media or biological assay outcomes. Furthermore, the compound's specific, albeit weak, affinity for phenylethanolamine N-methyltransferase (PNMT) is a defined biochemical characteristic not shared by all 5-aminopyrimidines [3]. Generic substitution without accounting for these specific physicochemical and biological interaction profiles introduces uncontrolled variables, invalidating comparative studies and compromising the reproducibility of synthetic routes that rely on the ethyl group's steric and electronic properties.

Quantitative Evidence for the Selection of 4-Ethylpyrimidin-5-amine (CAS 156817-94-6)


Comparative Lipophilicity: XLogP3 Shift Between 4-Ethyl and 4-Methyl Analogs

The introduction of an ethyl group at the 4-position of 5-aminopyrimidine results in a quantifiable increase in calculated lipophilicity compared to its methyl analog. 4-Ethylpyrimidin-5-amine has a computed XLogP3 value of 0.4 [1]. This is significantly higher than the value of -0.1 computed for 4-methylpyrimidin-5-amine [2]. This difference in partition coefficient is predictive of altered solubility and permeability, which are critical parameters in both synthetic reaction design and biological assay development.

Physicochemical Properties Drug Design Scaffold Optimization

Biochemical Target Engagement: Quantified Low Affinity for PNMT

4-Ethylpyrimidin-5-amine demonstrates a weak, quantifiable interaction with bovine phenylethanolamine N-methyltransferase (PNMT), with a reported inhibition constant (Ki) of 1.11E+6 nM (1.11 mM) in a radiochemical assay [1]. This is in stark contrast to a potent and selective reference inhibitor for the same target, PNMT-IN-1, which exhibits a Ki of 1.2 nM . The nearly one-million-fold difference in affinity confirms that 4-Ethylpyrimidin-5-amine acts as an extremely weak binder for this enzyme.

Enzyme Inhibition PNMT Selectivity Profiling

Commercial Purity Specification and Availability

The compound is consistently available from reputable suppliers with a standard commercial purity specification of 98% . This level of purity aligns with the high-end quality expected for research-grade building blocks. While not a unique feature in itself, it is a quantifiable specification. In contrast, some close analogs like 4-methylpyrimidin-5-amine are also commonly available in a lower 97% purity grade from certain suppliers , which may be a deciding factor for applications sensitive to impurities.

Chemical Sourcing Quality Control Synthetic Intermediate

Defined Research and Industrial Application Scenarios for 4-Ethylpyrimidin-5-amine


Kinase Inhibitor Scaffold Optimization: Lead Derivatization

The compound serves as a versatile core for synthesizing focused libraries of kinase inhibitors. The ethyl group at the 4-position provides a specific lipophilic vector (XLogP3 0.4) for SAR exploration [1]. Medicinal chemists can utilize 4-Ethylpyrimidin-5-amine to probe the effect of increasing alkyl chain length on target potency and selectivity, comparing the results against analogs like the methyl derivative (XLogP3 -0.1) [2]. This is particularly relevant for optimizing compounds targeting kinases where interactions with a hydrophobic pocket or access to the CNS are desired.

Synthetic Intermediate for 7-Deazapurine Derivatives

4-Ethylpyrimidin-5-amine is identified as a key starting material for the synthesis of 7-deazapurine scaffolds . These structures are crucial in medicinal chemistry as they are the core of several nucleoside analogs with anticancer and antiviral activities. The compound's high purity specification (98%) makes it a suitable precursor for these complex, multi-step synthetic routes, where impurities can lead to significant yield loss or the formation of difficult-to-remove byproducts.

PNMT Negative Control for Biochemical Assays

Given its weak but quantifiable affinity for PNMT (Ki = 1.11 mM) [3], 4-Ethylpyrimidin-5-amine is an appropriate negative control compound for enzymatic assays designed to identify potent and selective PNMT inhibitors. Its activity is significantly lower than that of a reference inhibitor (Ki = 1.2 nM) . Researchers can include this compound in their assay panels to define the baseline of weak, non-specific binding or to validate the sensitivity and dynamic range of their screening cascade.

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